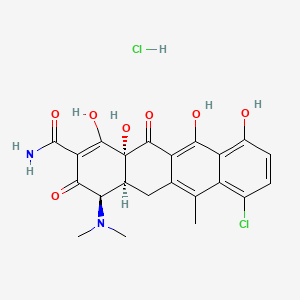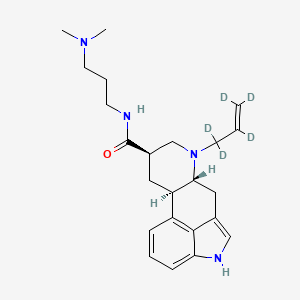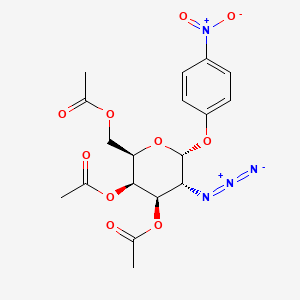
4-Epianhydrochlortetracycline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Epianhydrochlortetracycline Hydrochloride is an antibiotic derivative of tetracycline . It is a major intermediate product of Tetracycline and shows lethal effects and induces cell apoptosis of zebrafish embryos . It inhibits Shewanella, E. coli and P. aeruginosa with MIC values of 2, 1 and 64 mg/L, respectively .
Synthesis Analysis
This compound is a secondary degradation product formed by dehydration of epichlortetracycline at the C6 position to aromatise the B ring .
Molecular Structure Analysis
The molecular formula of this compound is C22 H21 Cl N2 O7 . Cl H . The molecular weight is 497.33 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 497.33 . The molecular formula is C22H21ClN2O7 • HCl .
科学的研究の応用
Stability and Degradation Analysis : Moreno-Cerezo et al. (2001) developed a method for stability studies of tetracycline hydrochloride, specifically analyzing its main degradation product, 4-epi-anhydrotetracycline, due to its toxicity in tablet formulations. This method facilitates evaluating the stability of tetracycline hydrochloride in pharmaceutical products (Moreno-Cerezo et al., 2001).
Impurity Determination in Pharmaceuticals : Tjørnelund and Hansen (1996) developed a highly selective method for determining impurities, including 4-epianhydrotetracycline, in tetracycline antibiotics using non-aqueous capillary electrophoresis. This method is essential for ensuring the purity and safety of pharmaceutical tetracycline products (Tjørnelund & Hansen, 1996).
Chromatography Analysis in Commercial Capsules : Pinto, Campos, and Yamamoto (2002) quantitatively evaluated 4-epianhydrotetracycline, a toxic degradation component of tetracycline, in Brazilian commercial tetracycline hydrochloride and phosphate capsules. This study highlights the importance of monitoring degradation products in commercial pharmaceuticals for safety (Pinto, Campos, & Yamamoto, 2002).
HPLC Method Development for Tetracycline Monographs : Hussien (2014) developed a novel HPLC method for assaying tetracycline hydrochloride and determining the limit of 4-epianhydrotetracycline hydrochloride impurity. This method contributes to the accurate and reliable analysis of tetracycline in pharmaceuticals (Hussien, 2014).
Electrochemical Filtration for Degradation : Yang et al. (2019) investigated the electrooxidation of tetracycline hydrolysis products using a carbon nanotube (CNT) electrochemical filter, with 4-epianhydrochlortetracycline as a model compound. This research is significant for environmental applications in degrading antibiotic hydrolysis products (Yang et al., 2019).
Multi-residue Analysis in Pig Tissues : Cherlet et al. (2003) developed a method for determining tetracycline residues, including their 4-epimers, in edible tissues of pigs. This study is important for ensuring food safety and monitoring antibiotic residues in the food supply (Cherlet et al., 2003).
作用機序
Target of Action
4-Epianhydrochlortetracycline Hydrochloride primarily targets Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that breaks down extracellular matrix proteins, playing a crucial role in cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defenses .
Mode of Action
The compound inhibits MMP-9 activity in a dose-dependent manner . It completely inhibits neutrophil-derived MMP-9 degradation of denatured collagen at a concentration of 500 μg/ml .
Biochemical Pathways
The inhibition of MMP-9 by this compound affects the degradation of extracellular matrix proteins. This can influence various biochemical pathways related to cell proliferation, migration, differentiation, angiogenesis, and apoptosis .
Pharmacokinetics
As a derivative of tetracycline , it might share similar pharmacokinetic properties, including absorption in the upper small intestine, distribution in body fluids and tissues, metabolism in the liver, and excretion via the kidneys and bile
Result of Action
This compound shows lethal effects and induces cell apoptosis of zebrafish embryos . It also inhibits Shewanella, E. coli, and P. aeruginosa with MIC values of 2, 1, and 64 mg/L, respectively .
Safety and Hazards
特性
IUPAC Name |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16+,22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGAAFMBTIWTEU-PXAZKYFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716137 |
Source


|
| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158018-53-2 |
Source


|
| Record name | 4-Epianhydrochlortetracycline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)
![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)




![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)




